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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

Cat. No.: B168431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected

spectroscopic data for the compound 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2).

The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

This guide is intended to serve as a valuable resource for the characterization and utilization of

this compound in research and development.

Chemical Structure and Properties
IUPAC Name: 3-Amino-5-bromopyridin-4-ol

Molecular Formula: C₅H₅BrN₂O[1]

Molecular Weight: 189.01 g/mol [1]

InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N[1]

Spectroscopic Data
While publicly available, comprehensive experimental spectra for 3-Amino-5-bromopyridin-4-
ol are limited. This section presents available data and predicts characteristic spectral features

based on the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. ChemicalBook lists the availability of ¹H NMR and ¹³C NMR spectra for 3-Amino-5-
bromopyridin-4-ol.[2][3] The expected chemical shifts are influenced by the electron-donating

amino and hydroxyl groups and the electron-withdrawing bromine atom and pyridine ring

nitrogen.

2.1.1. ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the amino and hydroxyl groups.

Proton
Expected Chemical

Shift (ppm)
Multiplicity Notes

H-2 7.5 - 8.0 Singlet

Downfield shift due to

proximity to the

electronegative

nitrogen atom.

H-6 7.0 - 7.5 Singlet

-NH₂ 4.5 - 6.0 Broad Singlet

Chemical shift can be

concentration and

solvent dependent.

-OH 9.0 - 11.0 Broad Singlet

Chemical shift is

highly dependent on

solvent and

temperature.

2.1.2. ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
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Carbon
Expected Chemical Shift

(ppm)
Notes

C-2 140 - 150

C-3 125 - 135
Carbon bearing the amino

group.

C-4 155 - 165
Carbon bearing the hydroxyl

group, significantly downfield.

C-5 100 - 110
Carbon bearing the bromine

atom.

C-6 135 - 145

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-Amino-5-bromopyridin-4-ol is not readily available in the

public domain. However, the characteristic absorption bands can be predicted based on the

functional groups present in the molecule.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad

N-H Stretch (amino) 3300 - 3500 Medium (two bands)

C=C & C=N Stretch (aromatic

ring)
1550 - 1650 Medium to Strong

C-O Stretch (hydroxyl) 1260 - 1350 Strong

C-N Stretch (amino) 1250 - 1340 Medium

C-Br Stretch 500 - 600 Medium to Strong

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b168431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mass spectrum for 3-Amino-5-bromopyridin-4-ol is not publicly available. The expected

mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the

presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Ion Expected m/z Notes

[M]⁺ 188/190

Molecular ion peak, showing a

characteristic M and M+2

pattern with approximately

equal intensity due to the

bromine isotopes. The exact

mass is 187.9585 g/mol .[4]

[M-H₂O]⁺ 170/172 Loss of a water molecule.

[M-Br]⁺ 109 Loss of the bromine atom.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Amino-
5-bromopyridin-4-ol.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-Amino-5-bromopyridin-4-ol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or Methanol-d₄) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

Pulse Program: Standard single-pulse (zg30)

Solvent: DMSO-d₆
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Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 3-Amino-5-bromopyridin-4-ol sample onto the ATR

crystal.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Technique: Attenuated Total Reflectance (ATR)

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 3-Amino-5-bromopyridin-4-ol (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 50 - 500 m/z

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Overall Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

3-Amino-5-bromopyridin-4-ol

Dissolve in appropriate solvent

FT-IR SpectroscopyNMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction, Peak Picking)

Process MS Data
(Peak Identification, Fragmentation Analysis)

Structural Elucidation and Verification

Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic analysis of 3-Amino-5-bromopyridin-4-ol.
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NMR Spectroscopy Workflow

Preparation

Acquisition

Processing

Weigh Sample
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FT-IR and MS Workflows

FT-IR (ATR) Mass Spectrometry (EI)

Place Solid on ATR Crystal

Acquire Spectrum

Baseline Correction and Peak Picking

Prepare Dilute Solution

Inject into Mass Spectrometer

Acquire Mass Spectrum

Analyze Isotope Pattern and Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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